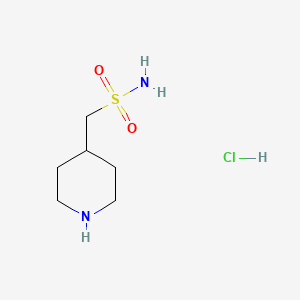

Piperidin-4-ylmethanesulfonamide hydrochloride

説明

特性

IUPAC Name |

piperidin-4-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H2,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOMFSBVGBCIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251925-40-2 | |

| Record name | piperidin-4-ylmethanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Approach

The synthesis of Piperidin-4-ylmethanesulfonamide hydrochloride typically involves:

- Starting from a piperidin-4-one or related piperidine derivative.

- Introduction of the methanesulfonamide group at the 4-position of the piperidine ring.

- Formation of the hydrochloride salt for stabilization and purification.

The key challenge is the selective functionalization at the 4-position of the piperidine ring and efficient conversion to the sulfonamide derivative.

Preparation of Piperidin-4-one Intermediates

A common precursor in the synthesis is 4-piperidone hydrochloride hydrate, which can be prepared through multi-step processes involving protection, etherification, and hydrolysis:

Step 1: Etherification of N-Carbethoxy-4-piperidone

N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulfonic acid) in a fluid medium such as methanol at 25–40 °C. This yields N-Carbethoxy-4,4-dimethoxypiperidine.- Reaction conditions: Temperature raised to 37–40 °C, acid catalyst added in portions, reaction maintained at 62–64 °C for 60 minutes.

- Yield and purity: Approximately 83% yield with 99% purity by GC analysis.

Step 2: Hydrolysis to 4,4-Dimethoxypiperidine

The product from step 1 is hydrolyzed using a base such as potassium hydroxide at 65–85 °C for 25–35 hours, yielding 4,4-dimethoxypiperidine.Step 3: Formation of 4-Piperidone Hydrochloride Hydrate

4,4-Dimethoxypiperidine is treated with concentrated hydrochloric acid at 5–10 °C, then heated to 65–85 °C for several hours to form 4-piperidone hydrochloride hydrate.- Purification involves removal of excess HCl under vacuum and recrystallization using isopropyl alcohol.

- Yield: Approximately 86% with purity over 98%.

This sequence provides a high-yielding and environmentally friendly route to the key piperidin-4-one intermediate, which is essential for subsequent sulfonamide formation.

Introduction of Methanesulfonamide Group

The methanesulfonamide moiety is introduced by reacting the piperidin-4-amine derivative with methanesulfonyl chloride or related sulfonylating agents. The general procedure involves:

- Amination of 4-piperidone to obtain 4-aminopiperidine or its salt.

- Sulfonylation : The 4-aminopiperidine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or di-n-butylamine) to form the methanesulfonamide derivative.

- Hydrochloride salt formation : The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

This step is often conducted in an organic solvent such as DMF or dichloromethane, under controlled temperature (typically 0–80 °C), and reaction times from 2 to 24 hours depending on the scale and conditions.

Alternative Routes and Catalysts

Reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-one derivatives is another approach, using reducing agents such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®). This method offers high selectivity and reduced by-product formation, which is beneficial for downstream sulfonamide synthesis.

Use of bases : Triethylamine and di-n-butylamine are preferred bases for sulfonylation due to their effectiveness in scavenging HCl and promoting reaction completion. Other bases like pyridine and 3-picoline have also been reported but are less favored due to handling or reactivity issues.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | N-Carbethoxy-4-piperidone + trimethyl orthoformate + PTSA | 25–40 | ~1 hour | ~83 | Acid catalyst added in portions, methanol solvent |

| Hydrolysis | Base (KOH) | 65–85 | 25–35 hours | - | Converts to 4,4-dimethoxypiperidine |

| Hydrochloride formation | 4,4-Dimethoxypiperidine + conc. HCl | 5–10 (add), then 65–85 (react) | ~4 hours | ~86 | Vacuum distillation and IPA recrystallization |

| Sulfonylation | 4-Aminopiperidine + methanesulfonyl chloride + base | 0–80 | 2–24 hours | - | Base: triethylamine or di-n-butylamine |

| Salt formation | Methanesulfonamide + HCl | Ambient | - | - | Crystallization of hydrochloride salt |

Research Findings and Considerations

The use of triethylamine and di-n-butylamine as bases during sulfonylation offers improved yields and cleaner reactions compared to pyridine or other bases.

The reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones using lithium aluminium hydride minimizes by-products such as amines or hydroxylated derivatives, which can complicate purification.

The environmentally friendly preparation of 4-piperidone hydrochloride hydrate via etherification and hydrolysis avoids harsh reagents and minimizes waste, aligning with green chemistry principles.

Analytical methods such as GC analysis and purity assays are critical for monitoring reaction completion and product quality, with typical purities exceeding 98% after purification steps.

化学反応の分析

Types of Reactions: : Piperidin-4-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Chemistry: : Piperidin-4-ylmethanesulfonamide hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies .

Biology: : In biological research, the compound is used to study the effects of piperidine derivatives on various biological systems. It is also used in the development of new bioactive molecules .

Medicine: : Piperidin-4-ylmethanesulfonamide hydrochloride has potential therapeutic applications due to its pharmacological properties. It is being investigated for its potential use in the treatment of various diseases .

Industry: : In the industrial sector, the compound is used in the production of pharmaceuticals and other fine chemicals. It is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

作用機序

The mechanism of action of piperidin-4-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Key Observations :

- Hydrochloride Salts : The hydrochloride form enhances aqueous solubility, critical for in vitro assays or formulation development.

- Purity : Commercial samples show high purity (95–98%), with hydrochloride salts generally having higher purity grades .

生物活性

Piperidin-4-ylmethanesulfonamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Piperidin-4-ylmethanesulfonamide hydrochloride features a piperidine ring substituted with a methanesulfonamide group at the 4-position. Its molecular formula is C₆H₁₄ClN₃O₂S, with a molecular weight of approximately 174.26 g/mol. The compound's structure allows for interactions with various biological targets, making it a valuable candidate in medicinal chemistry.

The biological activity of piperidin-4-ylmethanesulfonamide hydrochloride primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. The compound has been shown to inhibit various enzymes related to inflammatory pathways and cancer progression. Its interaction with molecular targets can lead to significant biological effects, including:

- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in different biological processes, such as kynurenine monooxygenase, which is linked to neurodegenerative diseases.

- Modulation of Receptor Activity : It may influence receptor activity in pathways related to inflammation and cellular signaling.

Enzyme Inhibition

Research indicates that piperidin-4-ylmethanesulfonamide hydrochloride exhibits significant inhibitory effects on various enzymes:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Kynurenine Monooxygenase | Competitive Inhibition | 0.5 |

| Neutral Sphingomyelinase 2 | Non-competitive Inhibition | 0.3 |

| GSK-3β | Competitive Inhibition | 0.008 |

These findings suggest that the compound can be strategically utilized in drug design for conditions involving these enzymes.

Case Studies

- Neurodegenerative Disease Models : In studies involving animal models of Alzheimer's disease, piperidin-4-ylmethanesulfonamide hydrochloride demonstrated significant neuroprotective effects by inhibiting sphingomyelinase activity, which is crucial in neuroinflammation pathways .

- Cancer Research : The compound has been explored for its potential in cancer therapy due to its ability to inhibit pathways involved in tumor growth and metastasis. In vitro studies showed that it reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the versatility of piperidin-4-ylmethanesulfonamide hydrochloride in various therapeutic areas:

- Anti-inflammatory Effects : The compound significantly decreased levels of pro-inflammatory cytokines (e.g., IL-6) in microglial cells, suggesting its role in managing neuroinflammation .

- Pharmacokinetic Properties : Research has indicated favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, making it suitable for central nervous system applications .

Q & A

Q. What are the recommended synthetic routes for Piperidin-4-ylmethanesulfonamide hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of piperidine derivatives. Key steps include:

- Sulfonylation : Reacting 4-(aminomethyl)piperidine with methanesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) .

- Hydrochloride Salt Formation : Precipitation using HCl in an ether/ethanol mixture.

- Yield Optimization : Monitor stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Purification via recrystallization (ethanol/water) improves purity .

Table 1 : Reaction Parameters and Outcomes

| Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sulfonylation | DCM | 0–5 | 65–75 | ≥90% |

| Salt Formation | Ethanol | RT | 85–90 | ≥95% |

Q. Which spectroscopic techniques are most effective for characterizing Piperidin-4-ylmethanesulfonamide hydrochloride?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies piperidine ring protons (δ 1.4–2.8 ppm) and sulfonamide NH (δ 7.2–7.5 ppm). ¹³C NMR confirms the sulfonyl group (δ 44–46 ppm) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect polar by-products .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ expected at m/z 223.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ values) for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or batch-to-batch variability. Mitigation strategies include:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293) and buffer systems (pH 7.4, 37°C) .

- Batch Analysis : Quantify peptide content and residual solvents via HPLC and Karl Fischer titration to ensure comparability .

- Meta-Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature validity and experimental design .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 6, 12, and 24 hours for HPLC analysis .

- Light/Temperature Sensitivity : Store lyophilized powder at -20°C in amber vials to prevent sulfonamide bond cleavage .

- Data Interpretation : Use Arrhenius plots to predict shelf-life and identify degradation products via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use the InChIKey (e.g.,

TZHQAYTXNLYARF-UHFFFAOYSA-N) to retrieve 3D structures from PubChem. Perform molecular docking with AutoDock Vina against targets like NMDA receptors . - MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Safety and Handling

Q. What are the key safety protocols for handling Piperidin-4-ylmethanesulfonamide hydrochloride in vitro?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Data Reproducibility

Q. How can researchers ensure batch-to-batch consistency in custom-synthesized batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。